N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide is a useful research compound. Its molecular formula is C15H17N5O5S and its molecular weight is 379.39. The purity is usually 95%.
BenchChem offers high-quality N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide and its derivatives exhibit significant antimicrobial properties. Research has shown that these compounds are effective against a range of bacterial and fungal pathogens. For instance, Gouda et al. (2010) synthesized derivatives exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Trotsko et al. (2018) also found that certain derivatives showed antibacterial activity, primarily against Gram-positive bacterial strains (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Anticancer Potential
These compounds have also been explored for their anticancer properties. Hassan et al. (2020) reported the stereoselective synthesis of derivatives with promising anticancer activities against various cancer cell lines, including leukemia and colon cancer (Hassan, Aly, Ramadan, Mohamed, Tawfeek, Bräse, & Nieger, 2020). Similarly, Havrylyuk et al. (2010) identified compounds with anticancer activity on multiple cancer cell lines, indicating the potential of these derivatives in cancer treatment (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Photophysical Properties
Research by Gautam and Chaudhary (2015) into the photophysical properties of hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant demonstrates their potential use in applications such as dye-sensitized solar cells and non-linear optical (NLO) activities (Gautam & Chaudhary, 2015).
Molecular Docking and Ligand-Protein Interactions
The synthesized molecules have been studied for their interactions with biological targets. Mary et al. (2020) conducted molecular docking studies to understand the binding interactions of the analyzed ligands with specific proteins, highlighting their potential in drug development and molecular biology research (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Potential in Anti-Inflammatory Applications
Research by Sunder and Maleraju (2013) on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives showed significant anti-inflammatory activity, suggesting its potential in this area (Sunder & Maleraju, 2013).
Eigenschaften
IUPAC Name |
N-carbamoyl-2-[(2E)-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-24-9-4-3-8(5-10(9)25-2)7-17-20-15-19-13(22)11(26-15)6-12(21)18-14(16)23/h3-5,7,11H,6H2,1-2H3,(H,19,20,22)(H3,16,18,21,23)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNYSZDYKHMKKU-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN=C2NC(=O)C(S2)CC(=O)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC(=O)NC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-2-((E)-2-((E)-(3,4-dimethoxybenzylidene)hydrazono)-4-oxothiazolidin-5-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.